molecular formula C21H26N2O5S B14959318 2-{[(benzylsulfonyl)acetyl]amino}-N-(3-ethoxypropyl)benzamide

2-{[(benzylsulfonyl)acetyl]amino}-N-(3-ethoxypropyl)benzamide

Cat. No.: B14959318
M. Wt: 418.5 g/mol
InChI Key: VSXAVOUMTDRLPI-UHFFFAOYSA-N
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Description

N-(3-ETHOXYPROPYL)-2-(2-PHENYLMETHANESULFONYLACETAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxypropyl group, a phenylmethanesulfonyl group, and an acetamido group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ETHOXYPROPYL)-2-(2-PHENYLMETHANESULFONYLACETAMIDO)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an amine.

    Introduction of the Ethoxypropyl Group: This step might involve the alkylation of the benzamide with an ethoxypropyl halide under basic conditions.

    Attachment of the Phenylmethanesulfonyl Group: This can be done by reacting the intermediate with phenylmethanesulfonyl chloride in the presence of a base.

    Formation of the Acetamido Group: This step might involve the acylation of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-ETHOXYPROPYL)-2-(2-PHENYLMETHANESULFONYLACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halides, sulfonates, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-ETHOXYPROPYL)-2-(2-PHENYLMETHANESULFONYLACETAMIDO)BENZAMIDE exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ETHOXYPROPYL)-2-(2-PHENYLMETHANESULFONYLACETAMIDO)BENZAMIDE: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of N-(3-ETHOXYPROPYL)-2-(2-PHENYLMETHANESULFONYLACETAMIDO)BENZAMIDE lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This might include enhanced binding affinity to certain targets, improved solubility, or increased stability under physiological conditions.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

2-[(2-benzylsulfonylacetyl)amino]-N-(3-ethoxypropyl)benzamide

InChI

InChI=1S/C21H26N2O5S/c1-2-28-14-8-13-22-21(25)18-11-6-7-12-19(18)23-20(24)16-29(26,27)15-17-9-4-3-5-10-17/h3-7,9-12H,2,8,13-16H2,1H3,(H,22,25)(H,23,24)

InChI Key

VSXAVOUMTDRLPI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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